2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 898419-44-8
VCID: VC7435791
InChI: InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N
Molecular Formula: C14H13N3O3
Molecular Weight: 271.276

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

CAS No.: 898419-44-8

Cat. No.: VC7435791

Molecular Formula: C14H13N3O3

Molecular Weight: 271.276

* For research use only. Not for human or veterinary use.

2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile - 898419-44-8

Specification

CAS No. 898419-44-8
Molecular Formula C14H13N3O3
Molecular Weight 271.276
IUPAC Name 2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Standard InChI InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3
Standard InChI Key GIIFEZVQOYYKEJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound features a 3,4-dihydropyrazine-2,3-dione core substituted at the 1-position with a 4-ethoxyphenyl group and at the 4-position with an acetonitrile moiety. The pyrazine ring’s partial saturation introduces conformational rigidity, while the ethoxy and nitrile groups contribute to electronic and steric diversity. The IUPAC name, 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, reflects this substitution pattern unambiguously.

Physicochemical Properties

While experimental data specific to this compound remain scarce, inferences can be drawn from analogous pyrazine derivatives:

PropertyHypothesized Value/Behavior
Molecular FormulaC₁₅H₁₄N₃O₃
Molecular Weight292.29 g/mol
Melting Point180–185°C (estimated)
SolubilityModerate in polar aprotic solvents
LogP (Partition Coefficient)~1.2 (predictive modeling)

The ethoxy group likely enhances lipophilicity compared to unsubstituted pyrazine diones, while the nitrile moiety may facilitate hydrogen bonding with biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthetic route involves:

  • Pyrazine Ring Formation: Cyclocondensation of α-aminoketones with urea derivatives, as demonstrated in analogous systems .

  • Functionalization:

    • Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

    • Acetonitrile attachment through alkylation or Michael addition to a preformed enamine intermediate.

Stepwise Synthesis Protocol

While no explicit procedure for this compound exists, a generalized pathway can be extrapolated:

  • Synthesis of 3,4-Dihydropyrazine-2,3-dione:

    • Condensation of glyoxal with a urea derivative under acidic conditions.

  • 4-Ethoxyphenyl Substitution:

    • Mitsunobu reaction or Ullmann coupling to introduce the aryl ether group.

  • Acetonitrile Installation:

    • Treatment of the secondary amine with bromoacetonitrile in the presence of a base such as potassium carbonate.

CompoundTargetIC₅₀Structural Similarity
A-967079 TRPA1 Receptor67 nMAryl ether, nitrile motifs
2,3-Dehydro Ketoconazole CYP450 EnzymesN/AHeterocyclic core

While direct activity data are unavailable, the presence of a nitrile group (as in A-967079) and a dihydropyrazine scaffold (akin to antimycotics) implies plausible bioactivity.

Spectroscopic Characterization

Predicted Spectral Signatures

  • IR Spectroscopy:

    • Strong absorption at ~2250 cm⁻¹ (C≡N stretch).

    • Bands at 1680–1700 cm⁻¹ (C=O stretching of dione).

  • ¹H NMR (CDCl₃):

    • δ 1.45 (t, 3H, OCH₂CH₃).

    • δ 4.10 (q, 2H, OCH₂CH₃).

    • δ 4.85 (s, 2H, CH₂CN).

    • Aromatic protons between δ 6.90–7.80.

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization candidate for inflammatory or oncological targets.

  • Fragment-based drug discovery due to moderate molecular weight.

Materials Science

  • Potential monomer for conductive polymers, leveraging the electron-withdrawing nitrile group.

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